N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide
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Overview
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide” is a chemical compound with the molecular formula C20H19ClN6O3 . It is a member of the class of pyrazolopyrimidine .
Synthesis Analysis
The synthesis of compounds similar to this has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures have been synthesized using different catalysts and methods .Physical And Chemical Properties Analysis
This compound has a molecular weight of 426.9 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6. It also has a Rotatable Bond Count of 3. The Exact Mass is 426.1207162 g/mol and the Monoisotopic Mass is also 426.1207162 g/mol. The Topological Polar Surface Area is 106 Ų .Scientific Research Applications
Antitumor Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide and its derivatives have been synthesized and evaluated for their antitumor activity. A study by El-Morsy et al. (2017) revealed that certain derivatives exhibited mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, highlighting their potential as cancer therapeutics.
Adenosine Receptor Affinity
Compounds within the pyrazolo[3,4-d]pyrimidine class, including analogues of this compound, have shown A1 adenosine receptor affinity. This was demonstrated in a study by Harden et al. (1991), which synthesized and tested a series of pyrazolo[3,4-d]pyrimidine analogues for their potential to bind A1 adenosine receptors, suggesting their use in modulating adenosine receptor-mediated physiological processes.
Inhibition of Histamine Release
Research conducted by Quintela et al. (2001) on a series of 1H-pyrazolo[3,4-d]pyrimidines showed that certain compounds could inhibit the release of histamine from rat peritoneal mast cells, indicating potential applications in treating allergic reactions and inflammation.
Future Directions
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-17(2,3)23-15-13(9-20-23)16(25)22(10-19-15)21-14(24)8-11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQASXKQVENFLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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